1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a complex organic compound characterized by the presence of a chloronaphthalene moiety, a hydroxypropyl group, and a pyrazole ring. This compound is notable for its unique combination of functional groups, which may confer distinct chemical and biological properties. Its IUPAC name is 1-(1-(3-(1-chloronaphthalen-2-yl)oxy-2-hydroxypropyl)-3,5-dimethylpyrazol-4-yl)ethanone, and it has the CAS number 890603-06-2.
The compound is synthesized from readily available starting materials and has been documented in various chemical databases, including PubChem and BenchChem. These sources provide detailed information about its structure, synthesis methods, and potential applications in scientific research.
This compound falls under the category of organic chemicals and can be classified as a pyrazole derivative due to the presence of the pyrazole ring. It also contains functional groups typical of chlorinated organic compounds.
The synthesis of 1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol typically involves several key steps:
These steps illustrate a multi-step synthetic route that emphasizes the complexity of creating this compound.
The molecular structure of 1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol features several distinct parts:
The InChI for this compound is InChI=1S/C20H21ClN2O3/c1-12-19(14(3)24)13(2)23(22-12)10-16(25)11-26-18-9-8-15-6-4-5-7-17(15)20(18)21/h4-9,16,25H,10-11H2,1-3H3, indicating its complex connectivity and stereochemistry.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis.
While the exact mechanism of action for 1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, influencing various cellular processes and potentially leading to therapeutic effects.
Further studies are needed to clarify its specific interactions at the molecular level and determine its efficacy in biological systems.
The physical properties of this compound include:
Key chemical properties include:
Relevant analyses should be conducted to fully characterize these properties for practical applications.
This compound's diverse applications underscore its significance in both research and industrial contexts. Further exploration into its properties and mechanisms will enhance understanding and utilization across various fields.
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0